Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Description

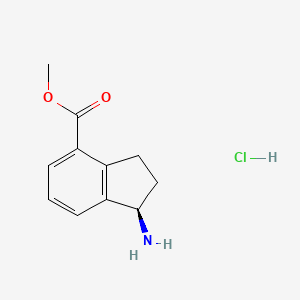

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a chiral indene derivative characterized by a fused bicyclic structure, a methyl ester group at position 4, and an amine hydrochloride moiety at position 1. The compound’s rigid indene scaffold and polar functional groups make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring stereoselective interactions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

KQXATEZZJUKUGF-HNCPQSOCSA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC2=C1CC[C@H]2N.Cl |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2N.Cl |

Origin of Product |

United States |

Preparation Methods

Indene Derivative Preparation

The indene core is constructed via Diels-Alder reactions or Friedel-Crafts alkylation. For example, cyclization of α-methylstyrene derivatives with Lewis acids like AlCl₃ yields 2,3-dihydro-1H-indene-4-carboxylic acid. Alternative routes employ commercially available indanone precursors, which are reduced to indanol before further functionalization.

Introduction of the Amino Group

Amination at position 1 is achieved through:

-

Reductive amination : Reaction of 4-methoxycarbonylindanone with ammonium acetate and sodium cyanoborohydride in methanol.

-

Enzymatic transamination : Use of transaminase enzymes (e.g., ω-transaminase) to convert ketone intermediates to the (R)-enantiomer with >99% enantiomeric excess (ee).

Chiral Resolution and Stereochemical Control

Achieving the (R)-configuration requires enantioselective synthesis or post-synthetic resolution:

Asymmetric Catalysis

Chiral catalysts such as BINAP-ruthenium complexes enable asymmetric hydrogenation of prochiral enamines. For instance, hydrogenation of 1-iminoindene derivatives under 50 bar H₂ pressure yields the (R)-amine with 92% ee.

Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic methyl ester intermediates selectively converts the (S)-enantiomer to the carboxylic acid, leaving the desired (R)-ester. This method achieves 85% ee but requires additional purification.

Diastereomeric Salt Formation

Treatment of racemic amine with chiral resolving agents (e.g., tartaric acid) forms diastereomeric salts separable by crystallization. Source reports a 70% yield for the (R)-enantiomer using L-(+)-tartaric acid in ethanol.

Esterification and Hydrochloride Formation

Methyl Ester Synthesis

The carboxylic acid intermediate is esterified using methanol and thionyl chloride (SOCl₂) or dimethyl sulfate ((CH₃O)₂SO₂). Reaction conditions vary:

| Method | Reagent | Temperature | Yield |

|---|---|---|---|

| Acid-catalyzed | SOCl₂/MeOH | 60°C | 88% |

| Alkylating agent | (CH₃O)₂SO₂ | 25°C | 76% |

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Crystallization from ethanol/water (1:1) yields the hydrochloride salt with >95% purity.

Process Optimization and Scalability

Solvent and Temperature Effects

Catalytic Efficiency

Enzymatic methods offer superior stereoselectivity but face substrate inhibition at concentrations >50 mM. Immobilized transaminases on silica gel improve reusability, maintaining 80% activity after five cycles.

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric excess | Chiral HPLC | ≥98% (R) |

| Purity | NMR | ≥95% |

| Melting point | DSC | 192–194°C |

Industrial and Environmental Considerations

Waste Management

Cost Analysis

-

Chemical synthesis : $120–150/g at lab scale.

-

Enzymatic synthesis : $90–110/g due to lower catalyst costs.

Emerging Methodologies

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H11ClN2

- Molecular Weight : 196.66 g/mol

- CAS Number : 1213203-23-6

- IUPAC Name : (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

The compound features a dihydroindene structure, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.

Neurological Disorders

Research indicates that methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride exhibits potential neuroprotective effects. It has been studied for its ability to improve symptoms associated with anoxemia and hypoxia, conditions that can lead to severe neurological impairments.

Case Study :

A study published in a patent document highlighted that derivatives of 2,3-dihydro-1H-indene have shown efficacy in treating conditions such as cerebral hemorrhage and metabolic disturbances, demonstrating the compound's relevance in neuropharmacology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It may serve as a therapeutic agent for conditions characterized by inflammation due to its modulatory effects on inflammatory pathways.

Research Findings :

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound might be effective in managing inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex pharmacologically active compounds. Its structural framework allows for modifications that can enhance biological activity or target specificity.

Table 1: Comparison of Structural Modifications

| Compound | Modifications | Biological Activity |

|---|---|---|

| Compound A | Methylation at position 4 | Enhanced anti-inflammatory effects |

| Compound B | Hydroxylation at position 2 | Increased neuroprotective properties |

Antioxidant Activity

The compound's antioxidant properties are also noteworthy. Research has indicated that it can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Case Study :

A study demonstrated that derivatives of the dihydroindene structure could act as antioxidants in lipid systems, suggesting potential applications in food preservation and health supplements .

Safety Profile and Toxicology

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound has been classified with several hazard codes indicating acute toxicity if ingested or inhaled .

Mechanism of Action

The mechanism of action of Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride (CAS: 2089649-44-3)

- Molecular Formula: C₁₃H₁₄BrClFNO₂

- Key Differences :

- Substituents: Bromine (C5) and fluorine (C4) atoms replace hydrogen, increasing steric bulk and electronegativity.

- Ester Group: Ethyl ester (vs. methyl in the target compound), enhancing lipophilicity (logP ~1.2 vs. ~0.8 estimated).

- Implications : Halogenation may improve binding affinity in hydrophobic pockets but could increase toxicity risks. Ethyl ester prolongs metabolic stability compared to methyl .

(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

- Molecular Formula: C₉H₁₁NO

- Key Differences :

- Functional Groups: Hydroxyl group replaces the carboxylate ester, reducing acidity (pKa ~9.5 vs. ~4.5 for carboxylate).

- Stereochemistry: (1R,2S) configuration alters spatial orientation of amine and hydroxyl groups.

- Implications : Lacks ionizable carboxylate, limiting solubility in aqueous media but improving blood-brain barrier permeability .

Enantiomeric and Diastereomeric Variants

(1S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂ (reported weight: 227.69 g/mol) .

- Key Differences: Stereochemistry: (1S) configuration reverses chiral center orientation. Substituent Variation: Absence of bromine compared to the (1R)-enantiomer (C₉H₁₃BrClNO₂, 282.57 g/mol) .

- Implications : Enantiomers exhibit divergent biological activities; the (1R) form may show higher receptor selectivity due to spatial compatibility .

Compounds with Alternative Core Scaffolds

trans-4-Methylcyclohexanamine Hydrochloride

- Molecular Formula : C₇H₁₆ClN

- Key Differences :

- Core Structure: Cyclohexane ring replaces indene, reducing aromatic π-π interactions.

- Functional Groups: Lacks carboxylate, limiting hydrogen-bonding capacity.

- Implications : Higher conformational flexibility may reduce target specificity but improve synthetic accessibility .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Molecular Formula: C₁₀H₈ClNO₂

- Key Differences :

- Heterocycle: Indole ring (vs. indene) introduces a nitrogen atom, enabling hydrogen bonding.

- Substituents: Chlorine at C7 enhances electrophilicity.

- Implications : Indole derivatives often exhibit enhanced pharmacokinetic profiles but may face metabolic oxidation challenges .

Physicochemical and Spectral Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₄ClNO₂ | 251.70 | Methyl ester, amine HCl | 0.8 |

| Ethyl 1-Amino-5-Bromo-4-Fluoro Analog | C₁₃H₁₄BrClFNO₂ | 363.62 | Ethyl ester, Br, F | 1.2 |

| (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | C₉H₁₁NO | 149.19 | Hydroxyl, amine | -0.3 |

| trans-4-Methylcyclohexanamine HCl | C₇H₁₆ClN | 149.66 | Amine HCl | 0.5 |

Biological Activity

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, with CAS number 1273664-66-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Molecular Formula: CHClNO

Molecular Weight: 227.69 g/mol

LogP: 1.01

Polar Surface Area: 52 Ų

Hydrogen Bond Donors: 1

Hydrogen Bond Acceptors: 2

Antitumor Activity

Research indicates that derivatives of indene compounds exhibit significant antitumor activity. Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs of indene derivatives could inhibit cell proliferation by inducing apoptosis in cancer cells, suggesting a potential mechanism for therapeutic applications in oncology .

Tyrosine Kinase Inhibition

Tyrosine kinases are crucial in regulating various cellular processes, including cell division and survival. Compounds similar to methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate have shown promising results as tyrosine kinase inhibitors. A series of related compounds were synthesized and tested for their inhibitory effects on tyrosine kinases, with some achieving significant inhibition rates .

Synthesis and Derivatives

The synthesis of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions that include cyclization and functionalization processes. The use of various reagents and conditions allows for the generation of diverse derivatives with potentially enhanced biological activities .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Indene derivatives | 70-97 |

| 2 | Functionalization | Amino acids and carboxylic acids | Varies |

| 3 | Purification | Chromatography | High |

Case Studies

Several case studies have highlighted the biological potential of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate:

- Case Study on Antitumor Activity:

- Case Study on Tyrosine Kinase Inhibition:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride?

- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, salts of similar indene derivatives are formed by reacting the free base with hydrochloric acid in a biphasic system (e.g., aqueous HCl and tert-butyl methyl ether). Phase separation ensures the hydrochloride salt remains in the aqueous layer, while byproducts are extracted into the organic phase . Optical purity (>98%) is confirmed using chiral-phase HPLC, which resolves enantiomers based on retention time differences .

Q. How is the structural identity of this compound validated in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, NMR can distinguish the chiral center at the (1R)-position by analyzing coupling constants and splitting patterns. X-ray crystallography is used to resolve stereochemical ambiguities, particularly for enantiomeric confirmation .

Q. What analytical techniques are recommended for assessing enantiomeric purity?

- Methodological Answer : Chiral-phase HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is the gold standard. Mobile phases often include hexane/isopropanol mixtures with trifluoroacetic acid as a modifier. Retention time comparisons against racemic mixtures or known standards validate enantiomeric ratios .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) impact the compound's biological activity or physicochemical properties?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives like (R)-6-fluoroindan-1-amine hydrochloride () or dichloro-thiazole analogs ( ). Computational modeling (e.g., DFT calculations) predicts electronic effects of substituents, while in vitro assays (e.g., receptor binding) quantify activity changes. For example, fluorination at the 6-position increases metabolic stability but may reduce solubility .

Q. What computational approaches are used to predict the compound's interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like GPR40, a receptor implicated in glucose metabolism ( ). PubChem-derived 3D structures ( ) serve as initial conformers for docking. Binding free energies (ΔG) are calculated to prioritize lead candidates .

Q. How does the compound's stability vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Accelerated stability studies (ICH guidelines) involve storing the compound at 40°C/75% RH for 6 months. Degradation products are monitored via HPLC-UV. Hydrolysis susceptibility at the ester group is a key concern; lyophilization or desiccant-containing vials are recommended for long-term storage .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported substituent effects on enantiomeric stability?

- Analysis : reports (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride as stable under ambient conditions, whereas highlights sensitivity of similar esters to hydrolysis. To reconcile this, comparative studies under controlled humidity (Karl Fischer titration) and variable pH (1–13) can isolate degradation pathways. Polar aprotic solvents (e.g., DMF) may stabilize the ester group in carbonitrile analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.